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Compound of Interest

Compound Name: 2-lodophenyl acetate

Cat. No.: B1329851

Technical Guide: 2-lodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties
of 2-lodophenyl acetate. The information is compiled for use in research, synthesis, and drug
development applications, with a focus on presenting clear, quantitative data and actionable
experimental protocols.

Core Physical and Chemical Properties

2-lodophenyl acetate is an aromatic compound featuring an acetate group ortho to an iodine
atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality
and the halogen substituent.

Physical Properties

Quantitative experimental data for properties such as melting point, boiling point, and solubility
are not readily available in public literature. The compound is commercially available as a solid.

Table 1: Physical Properties of 2-lodophenyl Acetate
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Property Value Citation
Physical State Solid

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Chemical and Spectroscopic Properties

The following table summarizes key chemical identifiers and spectroscopic data for 2-
lodophenyl acetate.

Table 2: Chemical and Spectroscopic Identifiers for 2-lodophenyl Acetate

Property Value Citation
Molecular Formula CsH7102
Molecular Weight 262.04 g/mol
CAS Number 32865-61-5
SNIVHZRVLQLTLY-
InChl Key
UHFFFAOYSA-N
SMILES O=C(C)OC1=CC=CC=C1l

Spectroscopic Analysis

While complete, formally recorded spectra are not widely published, the expected
spectroscopic characteristics can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic
region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the
four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons,
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would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl
protons of the acetate group.

e 13C NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon
environments. Key resonances would include the carbonyl carbon of the ester group
(approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon
of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be
shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-lodophenyl acetate would be characterized by the prominent absorption
bands of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=0)
stretch of the ester would be expected around 1760-1740 cm~*. Other significant bands would
include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring.
The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.

[1]

Mass Spectrometry (MS)

The mass spectrum provides key information for structural confirmation. The molecular ion
peak ([M]*) for 2-lodophenyl acetate would be observed at m/z 262, corresponding to its
molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a
neutral ketene molecule (CH2=C=0), which would result in a fragment ion corresponding to 2-
iodophenol at m/z 220. Further fragmentation could involve the loss of the iodine atom.

Experimental Protocols

The following section details a standard protocol for the synthesis of 2-lodophenyl acetate and
a general workflow for its analysis.

Synthesis of 2-lodophenyl Acetate via Acetylation

2-lodophenyl acetate can be readily synthesized by the acetylation of 2-iodophenol using
acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl
groups.[3][4]

Materials:
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e 2-lodophenol

e Acetic Anhydride

o Pyridine or a mild base (optional, as catalyst)

o Diethyl ether or Ethyl acetate (for extraction)

o Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate
Procedure:

 In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable
solvent like dichloromethane or use neat conditions.

e Add acetic anhydride (1.5 - 2.0 eq) to the flask.
 If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.

 Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to
increase the rate.[3]

e Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting
material (2-iodophenol) is consumed.

o Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

o Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to
neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.

e Wash the organic layer with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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« Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude
2-lodophenyl acetate.

« If necessary, the product can be further purified by column chromatography or
recrystallization.

Visualizations
Synthesis Workflow

The following diagram illustrates the chemical transformation in the synthesis of 2-lodophenyl
acetate.

Acetic Anhydride

2-lodophenol (Pyridine catalyst)

Acetylation

2-lodophenyl Acetate

forms

Acetic Acid

Click to download full resolution via product page

Synthesis of 2-lodophenyl Acetate.

Analytical Workflow: GC-MS Analysis
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The identity and purity of the synthesized 2-lodophenyl acetate are typically confirmed using

Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
(Dissolve in volatile solvent)

1 pL injection

GC Injection

Separation on GC Column
(Based on volatility/polarity)

Elution & lonization
(Electron lonization, 70 eV)

Fragmentation

Mass Analysis

(Quadrupole Analyzer)

[Detection & Data Acquisition)
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Standard workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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